

Rehmannioside C molecular weight and formula

C₂₁H₃₄O₁₄

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Compound of Interest

Compound Name: *Rehmannioside C*

Cat. No.: *B2823731*

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Rehmannioside C: A Technical Guide for Researchers

An In-depth Technical Guide on the Iridoid Glycoside **Rehmannioside C**

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rehmannioside C is an iridoid glucoside isolated from the roots of *Rehmannia glutinosa* (*Radix Rehmanniae Praeparata*), a plant widely used in traditional medicine.^{[1][2][3]} This technical guide provides a comprehensive overview of the physicochemical properties of **Rehmannioside C**, detailed experimental protocols for evaluating its potential biological activities, and an exploration of the underlying signaling pathways. While research specifically focused on **Rehmannioside C** is emerging, this guide draws upon established methodologies and findings from closely related compounds and extracts of *Rehmannia glutinosa* to provide a foundational resource for future investigations.

Physicochemical Properties

A clear understanding of the fundamental properties of **Rehmannioside C** is essential for its application in research and development.

Property	Value	Source
Molecular Formula	C21H34O14	[1][2]
Molecular Weight	510.49 g/mol	[1][2]
CAS Number	81720-07-2	[1][2]
Appearance	Solid / Powder	[1][2]
Purity	≥98%	[2]
Type of Compound	Iridoid Glycoside	[1][2][3]
Source	Roots of <i>Rehmannia glutinosa</i>	[2]
Solubility	DMSO, Pyridine, Methanol, Ethanol	[2][3]
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 1 year.	[4]

Experimental Protocols

The following protocols are adapted from established methods for assessing the biological activities of compounds from *Rehmannia glutinosa* and related iridoid glycosides. These serve as a starting point for the investigation of **Rehmannioside C**.

Antioxidant Activity Assays

Oxidative stress is implicated in a multitude of diseases. The following in vitro assays are commonly used to determine the antioxidant capacity of natural compounds.

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

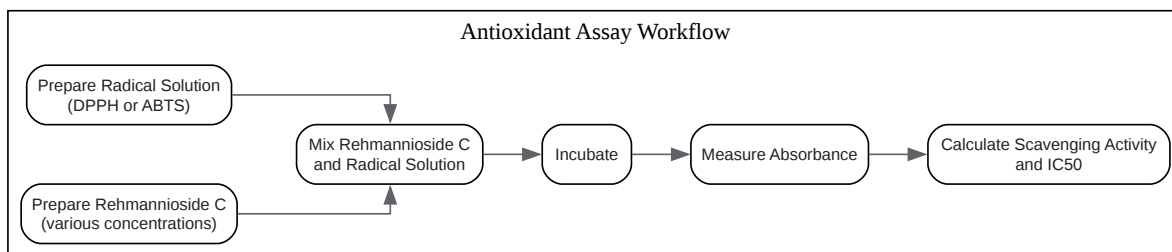
- Reagent Preparation: Prepare a stock solution of DPPH in methanol.
- Assay Procedure:

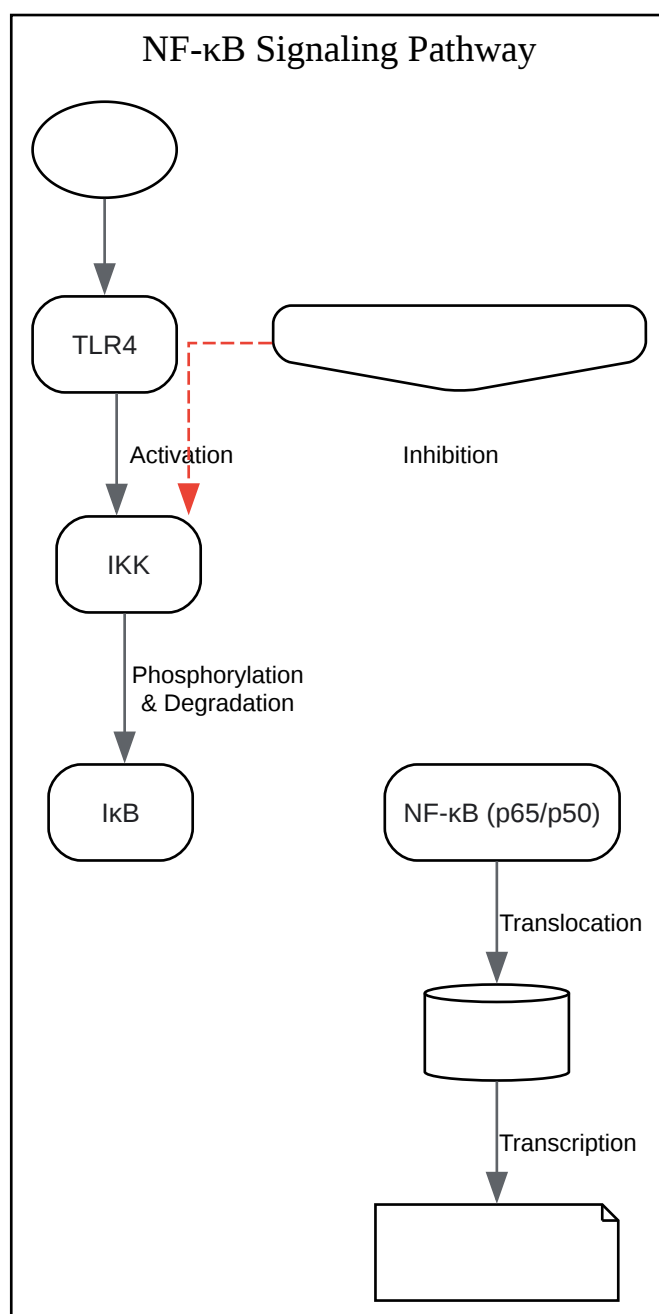
- In a 96-well microplate, add various concentrations of **Rehmannioside C**.
- Add the DPPH solution to each well.
- Incubate in the dark at room temperature for 30 minutes.
- Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[\[1\]](#)

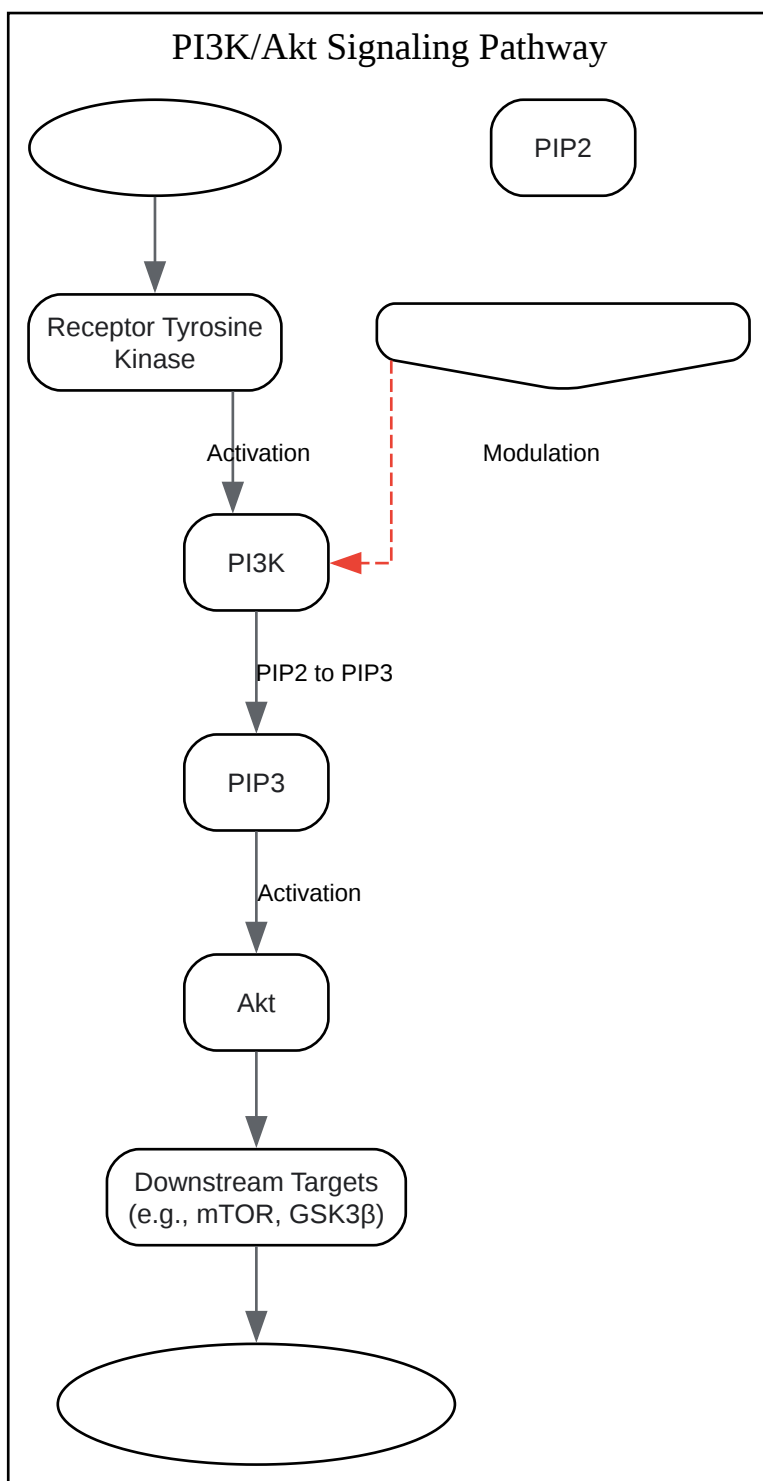
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is applicable to both hydrophilic and lipophilic antioxidants.

- Reagent Preparation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution. Mix the two solutions and allow them to react in the dark to form the ABTS radical cation (ABTS•+).
- Assay Procedure:
 - In a 96-well microplate, add various concentrations of **Rehmannioside C**.
 - Add the ABTS•+ solution to each well.
 - Measure the absorbance at a specific wavelength (e.g., 734 nm).
- Data Analysis: Calculate the percentage of inhibition and the IC₅₀ value. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[\[1\]](#)







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